molecular formula C9H17NO2S B14025200 (R)-2-Methyl-N-(tetrahydro-4H-pyran-4-ylidene)propane-2-sulfinamide

(R)-2-Methyl-N-(tetrahydro-4H-pyran-4-ylidene)propane-2-sulfinamide

Cat. No.: B14025200
M. Wt: 203.30 g/mol
InChI Key: MWOPTWZOLLLPNB-CYBMUJFWSA-N
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Description

®-2-Methyl-N-(tetrahydro-4H-pyran-4-ylidene)propane-2-sulfinamide is a chiral sulfinamide compound. Chiral sulfinamides are often used as intermediates in organic synthesis, particularly in the preparation of enantiomerically pure compounds. The presence of both a sulfinamide group and a tetrahydropyran ring makes this compound interesting for various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Methyl-N-(tetrahydro-4H-pyran-4-ylidene)propane-2-sulfinamide typically involves the reaction of a chiral sulfinyl chloride with a suitable amine. The reaction conditions often include:

    Solvent: Dichloromethane or tetrahydrofuran

    Temperature: 0°C to room temperature

    Catalysts: Base such as triethylamine or pyridine

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions in batch reactors. The process may include:

    Purification: Crystallization or chromatography

    Quality Control: NMR, HPLC, and mass spectrometry to ensure enantiomeric purity and chemical integrity

Chemical Reactions Analysis

Types of Reactions

®-2-Methyl-N-(tetrahydro-4H-pyran-4-ylidene)propane-2-sulfinamide can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfonamides using oxidizing agents like hydrogen peroxide

    Reduction: Reduction to amines using reducing agents like lithium aluminum hydride

    Substitution: Nucleophilic substitution reactions with halides or other electrophiles

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid

    Reduction: Lithium aluminum hydride, ether

    Substitution: Alkyl halides, base

Major Products

    Oxidation: Sulfonamides

    Reduction: Amines

    Substitution: Substituted sulfinamides

Scientific Research Applications

Chemistry

    Asymmetric Synthesis: Used as a chiral auxiliary in the synthesis of enantiomerically pure compounds

    Catalysis: Employed in catalytic reactions to induce chirality

Biology

    Enzyme Inhibition: Potential use as an enzyme inhibitor due to its structural features

Medicine

    Drug Development: Investigated for potential therapeutic applications, particularly in the development of chiral drugs

Industry

    Material Science: Used in the synthesis of advanced materials with specific chiral properties

Mechanism of Action

The mechanism of action of ®-2-Methyl-N-(tetrahydro-4H-pyran-4-ylidene)propane-2-sulfinamide involves its interaction with molecular targets through its sulfinamide group. The compound can form hydrogen bonds and other interactions with enzymes or receptors, leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Methyl-N-(tetrahydro-4H-pyran-4-ylidene)propane-2-sulfinamide: The enantiomer of the compound, with similar but distinct properties

    N-(tert-Butylsulfinyl)imines: Another class of chiral sulfinamides used in asymmetric synthesis

Uniqueness

®-2-Methyl-N-(tetrahydro-4H-pyran-4-ylidene)propane-2-sulfinamide is unique due to its specific chiral configuration and the presence of the tetrahydropyran ring, which imparts distinct reactivity and selectivity in chemical reactions.

Properties

Molecular Formula

C9H17NO2S

Molecular Weight

203.30 g/mol

IUPAC Name

(R)-2-methyl-N-(oxan-4-ylidene)propane-2-sulfinamide

InChI

InChI=1S/C9H17NO2S/c1-9(2,3)13(11)10-8-4-6-12-7-5-8/h4-7H2,1-3H3/t13-/m1/s1

InChI Key

MWOPTWZOLLLPNB-CYBMUJFWSA-N

Isomeric SMILES

CC(C)(C)[S@@](=O)N=C1CCOCC1

Canonical SMILES

CC(C)(C)S(=O)N=C1CCOCC1

Origin of Product

United States

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